4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MMV001239 involves directed evolution and whole-genome sequencing of a drug-sensitive yeast strain . The compound is effective against the intracellular stages of Trypanosoma cruzi and exhibits potent activity in directed evolution experiments . Industrial production methods for MMV001239 are not extensively documented, but the compound’s synthesis likely involves standard organic synthesis techniques used in pharmaceutical research .
Chemical Reactions Analysis
MMV001239 undergoes several types of chemical reactions, including inhibition of the sterol biosynthesis pathway . The compound binds directly to the lanosterol-14-alpha-demethylase enzyme (TcCyp51) in Trypanosoma cruzi, inhibiting the sterol pathway . Common reagents and conditions used in these reactions include spectrophotometric binding assays and X-ray crystallography to analyze the binding of the drug to its target . The major products formed from these reactions are lanosterol and eburicol, which accumulate in the parasites treated with MMV001239 .
Scientific Research Applications
MMV001239 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the sterol biosynthesis pathway and its inhibition . In biology, MMV001239 is employed in research on eukaryotic pathogens, including Trypanosoma cruzi and other kinetoplastids . In medicine, the compound shows promise as a potential treatment for Chagas disease . Industrial applications of MMV001239 include its use in high-throughput phenotypic screening to identify new chemical compounds with activity against eukaryotic pathogens .
Mechanism of Action
The mechanism of action of MMV001239 involves the inhibition of the lanosterol-14-alpha-demethylase enzyme (TcCyp51) in Trypanosoma cruzi . The compound binds directly to this highly conserved region of TcCyp51, inhibiting the sterol pathway . This inhibition leads to the accumulation of lanosterol and eburicol in the parasites, disrupting their sterol biosynthesis and ultimately causing their death . The molecular targets and pathways involved in this mechanism include the sterol biosynthesis pathway and the lanosterol-14-alpha-demethylase enzyme .
Comparison with Similar Compounds
MMV001239 is unique in its potent activity against Trypanosoma cruzi and its ability to inhibit the sterol biosynthesis pathway . Similar compounds include posaconazole, another TcCyp51 inhibitor that also causes the accumulation of lanosterol and eburicol in the parasites . Other similar compounds are those that target the sterol biosynthesis pathway in eukaryotic pathogens, such as KAE609 (cipargamin or NITD609), which has been identified through directed evolution experiments .
Properties
Molecular Formula |
C22H16N4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3 |
InChI Key |
DFAPSRVPHLAGPM-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-001239; MMV 001239; MMV001239 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.